Cas no 4640-44-2 (3-aminocyclobutan-1-ol)

3-Aminocyclobutan-1-ol is a versatile cyclic amino alcohol with a four-membered ring structure, offering unique steric and electronic properties for synthetic applications. Its rigid cyclobutane backbone and functional groups (amine and hydroxyl) make it a valuable building block in medicinal chemistry, particularly for designing constrained analogs and bioactive molecules. The compound’s strained ring system can enhance binding affinity or modulate conformational flexibility in target interactions. It is also useful in asymmetric synthesis and catalysis due to its chiral centers. High purity grades ensure reproducibility in research and industrial processes. Handling requires standard precautions for amino alcohols, including protection from moisture and air-sensitive conditions.
3-aminocyclobutan-1-ol structure
3-aminocyclobutan-1-ol structure
Product Name:3-aminocyclobutan-1-ol
CAS No:4640-44-2
MF:C4H9NO
MW:87.1203610897064
MDL:MFCD09027510
CID:1015959
PubChem ID:45789889
Update Time:2025-10-20

3-aminocyclobutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-Aminocyclobutanol
    • Cyclobutanol, 3-amino-
    • 3-Aminocyclobutanol hydrochloride
    • Cyclobutanol, 3-amino
    • 3-aminocyclobutanol(SALTDATA: FREE)
    • trans-3-Aminocyclobutanol
    • cis-3-Aminocyclobutanol
    • 3-aminocyclobutan-1-ol
    • (CIS)-3-Aminocyclobutanol
    • (trans)-3-aMinocyclobutanol
    • cis-3-Aminocyclobutan-1-ol
    • (1R,3R)-3-aminocyclobutanol
    • trans-3-Aminocyclobutan-1-ol
    • 3-Amino-cyclobutanol
    • 3-Aminocyclobutan-1-ol HCl
    • Cyclobutanol, 3-amino-,cis-
    • Cyclobutanol, 3-amino-, cis-
    • AMCB00047
    • JLUZCHOYSPEHES-UHFFFAOYSA-N
    • (1r,3r)-3-aminocyclobutan-1-ol
    • BCP1651
    • A851178
    • AM807001
    • AKOS015919763
    • PB14636
    • AM807002
    • (1s,3s)-3-aminocyclobutanol hydrochloride
    • AKOS006290574
    • trans-3-Aminocyclobutanol;cis-3-Aminocyclobutanol
    • BCP16510
    • PB10634
    • A872265
    • EN300-307593
    • SY039961
    • AKOS006290572
    • PB17577
    • AM20070615
    • DB-070729
    • CS-W020372
    • (1S,3S)-3-AMINOCYCLOBUTAN-1-OL
    • EN300-94851
    • 1036260-45-3
    • MFCD09027510
    • 1036260-43-1
    • 4640-44-2
    • CS-0183121
    • MFCD09029039
    • CS-0047791
    • SY016148
    • trans-3-Amino-cyclobutanol
    • BCP32152
    • EN300-97850
    • A848344
    • PS-20192
    • AS-57119
    • MFCD09029034
    • cis-3-Amino-cyclobutanol
    • MDL: MFCD09027510
    • Inchi: 1S/C4H9NO/c5-3-1-4(6)2-3/h3-4,6H,1-2,5H2
    • InChI Key: JLUZCHOYSPEHES-UHFFFAOYSA-N
    • SMILES: OC1CC(C1)N

Computed Properties

  • Exact Mass: 123.04500
  • Monoisotopic Mass: 87.068413911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 0
  • Complexity: 49.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.2
  • XLogP3: -0.8

Experimental Properties

  • Density: 1.153
  • Boiling Point: 158 ºC
  • Flash Point: 49 ºC
  • PSA: 46.25000
  • LogP: 0.97070

3-aminocyclobutan-1-ol Security Information

  • Hazardous Material transportation number:1760
  • HazardClass:8
  • PackingGroup:

3-aminocyclobutan-1-ol Customs Data

  • HS CODE:2922199090
  • Customs Data:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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3-aminocyclobutan-1-ol Production Method

3-aminocyclobutan-1-ol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:4640-44-2)3-aminocyclobutan-1-ol
Order Number:A872265
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:33
Price ($):316.0
Email:sales@amadischem.com

Additional information on 3-aminocyclobutan-1-ol

3-Aminocyclobutan-1-ol (CAS No. 4640-44-2): A Comprehensive Overview

3-Aminocyclobutan-1-ol, also known by its CAS registry number 4640-44-2, is a versatile organic compound with significant applications in various fields of chemistry. This compound, characterized by its cyclobutane ring and the presence of both an amino group (-NH2) and a hydroxyl group (-OH), has garnered attention due to its unique chemical properties and potential for use in drug discovery, materials science, and synthetic chemistry. Recent advancements in its synthesis and characterization have further highlighted its importance in modern chemical research.

The molecular structure of 3-aminocyclobutan-1-ol is intriguing due to the strained cyclobutane ring, which imparts distinct electronic and steric properties. The proximity of the amino and hydroxyl groups on the ring creates opportunities for intramolecular interactions, such as hydrogen bonding, which can influence its reactivity and stability. Researchers have recently explored the impact of these interactions on the compound's behavior in different chemical environments, leading to novel insights into its potential applications.

One of the most promising areas of research involving 3-aminocyclobutan-1-ol is its role in drug design. The compound's ability to act as a chiral building block has made it valuable in the synthesis of bioactive molecules. For instance, studies have demonstrated its utility in constructing complex natural product analogs, which are critical for understanding biological pathways and developing new therapeutic agents. Its small size and rigid structure make it particularly suitable for applications requiring precise molecular control.

In addition to its role in drug discovery, 3-Aminocyclobutan-1-ol has found applications in materials science. Its ability to participate in various types of bonding, including covalent and non-covalent interactions, has led to its use in designing advanced materials such as polymers and self-assembled monolayers. Recent research has focused on optimizing its incorporation into polymer systems to enhance mechanical properties and functional versatility.

The synthesis of 3-Aminocyclobutan-1-ol has also been a topic of considerable interest. Traditional methods involve multi-step processes that often require harsh conditions or expensive reagents. However, recent advancements have introduced more efficient routes, leveraging catalytic asymmetric synthesis and green chemistry principles. These improvements not only enhance the scalability of production but also align with growing demands for sustainable chemical practices.

From a mechanistic standpoint, the reactivity of 3-Aminocyclobutan-1-ol is influenced by the inherent strain of the cyclobutane ring. This strain can be harnessed to drive various types of reactions, including cycloadditions, ring-opening reactions, and nucleophilic substitutions. Researchers have exploited these properties to develop innovative synthetic pathways for constructing complex molecules with high precision.

Furthermore, the compound's ability to act as a chiral auxiliary has been extensively studied. By incorporating 3-Aminocyclobutan-1-ol into larger molecular frameworks, chemists can induce asymmetry in otherwise symmetric systems. This capability is particularly valuable in asymmetric catalysis, where precise control over stereochemistry is essential for achieving desired product outcomes.

In terms of spectroscopic characterization, recent studies have employed advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to elucidate the compound's structural details. These analyses have provided critical insights into its conformational preferences and intermolecular interactions, further enhancing our understanding of its chemical behavior.

The biological activity of 3-Aminocyclobutan-1-ol has also been a focal point of research. Preclinical studies suggest that it may exhibit potential as an antimicrobial or anticancer agent due to its ability to modulate key cellular pathways. While more extensive testing is required to confirm these findings, initial results are promising and warrant further investigation.

Looking ahead, the continued exploration of 3-Aminocyclobutan-1 ol's properties is expected to yield even more groundbreaking applications. Its unique combination of structural features positions it as a valuable tool in both academic research and industrial development. As researchers delve deeper into its chemistry, new opportunities for innovation will undoubtedly emerge.

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Amadis Chemical Company Limited
(CAS:4640-44-2)3-aminocyclobutan-1-ol
A872265
Purity:99%
Quantity:5g
Price ($):316.0
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